REACTION_CXSMILES
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[Cl:1][C:2](Cl)([O:4][C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[F:13][C:14]1[CH:15]=[C:16]([NH2:23])[C:17](=[CH:21][CH:22]=1)C(O)=O.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[ClH:1].[F:13][C:14]1[CH:15]=[C:16]([NH2:23])[C:17](=[CH:21][CH:22]=1)[C:5]([O:4][CH3:2])=[O:11] |f:2.3.4,6.7|
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Name
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|
Quantity
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3.26 g
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Type
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reactant
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Smiles
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ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
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Name
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|
Quantity
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1.55 g
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Type
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reactant
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Smiles
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FC=1C=C(C(C(=O)O)=CC1)N
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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4.42 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at rt
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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50° C. for ca. 30 min
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Duration
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30 min
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Type
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CUSTOM
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Details
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Solvent was removed in vacuo, dry methanol (30 ml)
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Type
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ADDITION
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Details
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added
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Type
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STIRRING
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Details
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The mixture was stirred at r.t. for 30 min
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
2.5 h
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Duration
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2.5 h
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Type
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CUSTOM
|
Details
|
at 50° C
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Type
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FILTRATION
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Details
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Inorganic material was filtered off
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Type
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EXTRACTION
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Details
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Aqueous layer was extracted with ethyl acetate (2×50 ml)
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Type
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WASH
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Details
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Combined organic layers were washed with water diluted aq. sodium bicarbonate (pH ca. 8; 2×50 ml), brine (50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
The organic solution was concentrated in vacuo (to ca. 75 ml), and 1 M hydrogen chloride in ethyl ether (ca. 25 ml)
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Type
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ADDITION
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Details
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added
|
Type
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FILTRATION
|
Details
|
The precipitated crystalline product was filtered off
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Type
|
WASH
|
Details
|
washed with ethyl ether, hexanes
|
Type
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CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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Cl.FC=1C=C(C(C(=O)OC)=CC1)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |